An In-depth Technical Guide on the Chemical Structure and Synthesis of Olmesartan Medoxomil
An In-depth Technical Guide on the Chemical Structure and Synthesis of Olmesartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Olmesartan Medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the treatment of hypertension.
Chemical Structure and Properties
Olmesartan Medoxomil is an ester prodrug that is rapidly and completely hydrolyzed to its pharmacologically active metabolite, Olmesartan, during absorption from the gastrointestinal tract.[1][2]
IUPAC Name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate.[3][4]
Structural Formula: The molecule consists of several key functional groups:
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An imidazole (B134444) ring substituted with a propyl group, a hydroxyisopropyl group, and a carboxylate group.
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A biphenyl tetrazole moiety, which is characteristic of the sartan class of drugs.
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A medoxomil ester group, which enhances the bioavailability of the parent compound, Olmesartan.[5] This ester is cleaved in vivo to release the active carboxylic acid.
| Property | Value | References |
| Molecular Formula | C₂₉H₃₀N₆O₆ | |
| Molecular Weight | 558.59 g/mol | |
| CAS Number | 144689-63-4 | |
| Appearance | White to light yellowish-white powder or crystalline powder. | |
| Solubility | Practically insoluble in water, sparingly soluble in methanol. | |
| Melting Point | 180–182 °C |
Synthesis of Olmesartan Medoxomil
The synthesis of Olmesartan Medoxomil is a multi-step process involving the construction of the substituted imidazole core followed by its coupling with the biphenyl-tetrazole side chain and subsequent esterification. A common and commercially viable route involves the use of a trityl protecting group for the tetrazole moiety, which is removed in the final step.
Overall Synthetic Pathway
The synthesis generally proceeds through the following key transformations:
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N-Alkylation: The imidazole intermediate, Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is alkylated with a protected biphenyl-tetrazole derivative, typically 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. This step yields Trityl Olmesartan Ethyl Ester.
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Saponification: The ethyl ester of the resulting compound is hydrolyzed, usually with a base like sodium hydroxide (B78521), to form the corresponding sodium salt (Trityl Olmesartan sodium salt).
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Esterification: The carboxylate salt is then esterified with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) to attach the medoxomil prodrug moiety, resulting in Trityl Olmesartan Medoxomil.
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Deprotection (Detritylation): The final step involves the acidic removal of the trityl protecting group from the tetrazole ring to yield the final product, Olmesartan Medoxomil.
Experimental Protocols
The following protocols are adapted from published literature and represent a common synthetic route.
Step 1: Preparation of Trityl Olmesartan Ethyl Ester (4)
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Reactants: To a solution of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Compound 2, 100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).
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Procedure: Add 4-(bromomethyl)-2'- (1-trityl-1H-tetrazol-5-yl)biphenyl (Compound 3, 227.5 kg) at a temperature of 25–30°C. Raise the reaction temperature to 40–45°C and stir for approximately 12 hours.
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Work-up: After reaction completion, add acetone (B3395972) (700 L) to the reaction mass. The resulting slurry is processed to isolate the product.
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Yield: A 90% yield of Trityl Olmesartan Ethyl Ester is typically achieved.
Step 2: Preparation of Trityl Olmesartan Medoxomil (7)
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Saponification: A solution of Trityl Olmesartan Ethyl Ester (Compound 4, 200 kg) in a mixture of tetrahydrofuran (B95107) (1200 L) and ethanol (B145695) (200 L) is pre-cooled to 10–15°C. An aqueous solution of sodium hydroxide (11.73 kg in 50 L DM water) is added, and the mixture is stirred for 5 hours. The reaction mass is concentrated under reduced pressure to afford Trityl Olmesartan sodium salt (Compound 5) as an oily mass.
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Esterification: The resulting sodium salt is then reacted with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one to provide Trityl Olmesartan Medoxomil.
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Work-up and Purification: The product is isolated by adding diisopropylether to the concentrated organic layer, cooling the resulting slurry to 0–5°C, and filtering. The product is obtained as a white powder.
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Yield & Purity: This step typically results in a 90% yield with a purity of ≥99.5% by HPLC.
Step 3: Preparation of Olmesartan Medoxomil (1)
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Deprotection: A suspension of Trityl Olmesartan Medoxomil (Compound 7, 175 kg) in 75% v/v aqueous acetic acid (875 L) is stirred at 25–30°C for 10 hours.
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Work-up: The byproduct, trityl alcohol, is removed by filtration. Methylene chloride (1225 L) and demineralized water (875 L) are added to the filtrate. The layers are separated, and the organic layer is processed to isolate the crude product.
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Final Purification: The crude Olmesartan Medoxomil is purified by recrystallization from a mixture of acetone and ethyl acetate. The contents are heated, filtered through hyflo to remove carbon, and then concentrated. The resulting slurry is cooled to 0–5°C, stirred, and filtered to afford the pure product.
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Final Yield & Purity: This process yields pure Olmesartan Medoxomil with a 99.9% HPLC purity. The overall yield for the entire synthesis is reported to be around 62%.
Quantitative Synthesis Data
| Step | Product | Yield (%) | Purity (HPLC, %) | Reference |
| 1 | Trityl Olmesartan Ethyl Ester | 90 | >99 | |
| 2 | Trityl Olmesartan Medoxomil | 90 | ≥99.5 | |
| 3 | Crude Olmesartan Medoxomil | - | - | |
| 4 | Pure Olmesartan Medoxomil | 90 (purification step) | 99.9 | |
| Overall | Olmesartan Medoxomil | ~62 | 99.9 |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Olmesartan Medoxomil exerts its antihypertensive effects by blocking the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. Olmesartan, the active metabolite, is a selective AT1 receptor antagonist.
The RAAS Pathway:
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Renin Release: In response to low blood pressure, the kidneys release the enzyme renin.
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Angiotensin I Formation: Renin cleaves angiotensinogen (B3276523) (produced by the liver) to form the inactive decapeptide, Angiotensin I.
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Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, converts Angiotensin I to Angiotensin II, a potent vasoconstrictor.
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AT1 Receptor Activation: Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction. It also stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention by the kidneys. Both actions lead to an increase in blood pressure.
Inhibition by Olmesartan: Olmesartan selectively and competitively blocks the binding of Angiotensin II to the AT1 receptor. This inhibition prevents vasoconstriction and reduces aldosterone secretion, leading to vasodilation, decreased sodium and water retention, and consequently, a reduction in blood pressure.
